(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-7-12(2)9-13(8-11)17(22)23-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIRWXCWAXBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through cyclization reactions, followed by esterification to attach the benzoate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Biological Activity
Introduction
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.23 g/mol
- CAS Number : 440330-47-2
The compound features a triazinone core linked to a benzoate moiety, which is crucial for its interaction with biological targets. The presence of functional groups enhances its reactivity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with triazinone structures exhibit various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Antiparasitic activity
The unique combination of the triazinone core and the benzoate moiety may enhance these bioactivities compared to other related compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can enhance cholinergic signaling and has implications in treating neurodegenerative diseases like Alzheimer's.
- Cell Proliferation Inhibition : Studies have demonstrated that triazinone derivatives can inhibit the proliferation of cancer cells by targeting various cellular pathways involved in growth and survival. For instance, they may interfere with the activity of kinases and growth factors that are critical for tumor progression.
Case Studies and Research Findings
Several studies have explored the biological activities of triazinone derivatives similar to this compound:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Triazine Derivatives | Contains triazine ring | Anticancer properties |
| Benzothiazole Compounds | Contains benzothiazole core | Antimicrobial activity |
| Iodoquinol | Iodinated quinoline derivative | Antiparasitic effects |
The specific combination of a triazinone core with a methyl-substituted benzoate moiety may provide distinct interaction profiles with biological targets compared to other compounds.
Q & A
Q. Table 1. Comparative Yields Under Different Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMSO | 45 | None | 65 | 98.5 |
| DMF | 25 | TBAB | 72 | 97.8 |
| THF | −35 | None | 48 | 95.2 |
| Data derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
